11alpha-Hydroxycanrenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

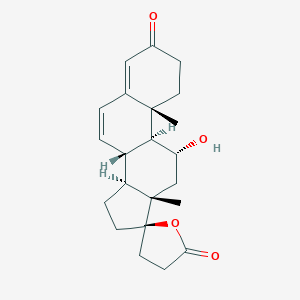

11alpha-Hydroxycanrenone is a steroidal compound with the molecular formula C22H28O4. It is a key intermediate in the synthesis of eplerenone, a drug used to treat high blood pressure and heart failure. This compound is derived from canrenone through a hydroxylation process at the 11-alpha position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 11alpha-Hydroxycanrenone is primarily synthesized through the microbial transformation of canrenone. The process involves the use of fungi such as Aspergillus ochraceus, which hydroxylates canrenone at the 11-alpha position. The reaction conditions typically include the use of oxygen-enriched air and dimethyl sulfoxide (DMSO) as a co-solvent to increase substrate solubility .

Industrial Production Methods: The industrial production of this compound involves optimizing the biotransformation process to achieve high selectivity and yield. This includes the use of specific fermentation media and conditions to enhance the activity of the microbial cells. The process is designed to be cost-effective and environmentally friendly, with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 11alpha-Hydroxycanrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other steroidal derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are common.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are used as intermediates in the synthesis of other pharmaceutical compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Eplerenone

11alpha-Hydroxycanrenone is primarily recognized for its role as an intermediate in the synthesis of eplerenone, an antihypertensive medication that antagonizes mineralocorticoid receptors. The production of this compound from canrenone can be achieved through microbial transformation, particularly using fungi such as Aspergillus ochraceus and Rhizopus sp. This method not only provides a sustainable approach to producing this compound but also enhances the efficiency of the synthesis process due to the specific enzymatic pathways utilized by these microorganisms .

Microbial Transformation Processes

The microbial transformation of canrenone to this compound involves several critical parameters that influence yield and efficiency. Research indicates that the configuration of impellers in bioreactors can significantly affect the conversion rates during microbial transformations. For instance, studies have shown that specific impeller designs can enhance oxygen transfer and substrate mixing, leading to improved production rates of this compound .

Table: Impact of Impeller Configuration on Microbial Transformation Efficiency

| Impeller Configuration | Conversion Rate (%) | Notes |

|---|---|---|

| RT + RT (Rushton Turbine) | 35 | Standard configuration |

| RT + ABT (Arrow Blade) | 42 | Improved mixing |

| RT + CD6 (Chemineer) | 45 | Best performance observed |

Analytical Techniques for Quantification

To effectively utilize this compound in research and industry, accurate quantification methods are essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has been developed for the simultaneous identification and quantification of both canrenone and its hydroxylated derivative. This method demonstrates high sensitivity and specificity, enabling researchers to monitor biotransformation processes effectively .

Therapeutic Potential

Beyond its role in drug synthesis, this compound may have direct therapeutic applications. Preliminary studies suggest that it possesses pharmacological properties that could be beneficial in managing conditions related to fluid retention and hypertension due to its mineralocorticoid receptor antagonism. Further research is needed to fully elucidate its efficacy and safety profile in clinical settings .

Case Study: Biotransformation of Canrenone

In a study conducted by researchers at Shanghai Institute of Technology, Aspergillus ochraceus was utilized to transform canrenone into this compound under optimized conditions. The study highlighted the importance of mycelium content and shear strain tolerance for maximizing conversion rates, achieving a final conversion ratio of approximately 45% .

Case Study: HPLC Method Development

Another significant study focused on developing an HPLC-UV method for the simultaneous determination of canrenone and its hydroxylated form in microbial transformation fluids. The method demonstrated satisfactory recovery rates and precision, indicating its potential application in routine monitoring of biotransformation processes .

Wirkmechanismus

The mechanism of action of 11alpha-Hydroxycanrenone involves its conversion into eplerenone, which acts as a selective aldosterone receptor antagonist. This interaction blocks the effects of aldosterone, a hormone that increases blood pressure by causing the kidneys to retain sodium and water. By inhibiting aldosterone, eplerenone helps to lower blood pressure and reduce the risk of heart failure .

Vergleich Mit ähnlichen Verbindungen

Canrenone: The precursor to 11alpha-Hydroxycanrenone, used in the synthesis of eplerenone.

Spironolactone: Another aldosterone antagonist with similar therapeutic effects but different side effect profiles.

Eplerenone: The final product synthesized from this compound, used to treat high blood pressure and heart failure.

Uniqueness: this compound is unique due to its specific hydroxylation at the 11-alpha position, which is crucial for the synthesis of eplerenone. This specific modification enhances the compound’s selectivity and efficacy as an aldosterone antagonist .

Eigenschaften

CAS-Nummer |

192569-17-8 |

|---|---|

Molekularformel |

C22H28O4 |

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

(10R,13S,17S)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

RJTDWMKVQUPGSY-ZZAKNFCKSA-N |

SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1C=CC3C2C(C[C@]4(C3CC[C@]45CCC(=O)O5)C)O |

Kanonische SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |

Aussehen |

Powder |

Piktogramme |

Health Hazard; Environmental Hazard |

Synonyme |

(11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid γ-Lactone; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.